molecular formula C21H25N5O3 B14102036 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14102036
M. Wt: 395.5 g/mol
InChI Key: ZGKDQDPEWATZSL-UHFFFAOYSA-N
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Description

8-(2-Methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, starting from readily available precursors. The synthetic route typically includes:

    Step 1: Formation of the imidazo[2,1-f]purine core through a cyclization reaction.

    Step 2: Introduction of the 2-methoxyphenyl group via a substitution reaction.

    Step 3: Methylation and alkylation to introduce the trimethyl and 2-methylpropyl groups.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

8-(2-Methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(2-Methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar compounds to 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

  • 8-Phenyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(4-Methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

These compounds share a similar core structure but differ in the substituents attached to the aromatic ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H25N5O3/c1-12(2)11-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-9-7-8-10-16(15)29-6/h7-10,12H,11H2,1-6H3

InChI Key

ZGKDQDPEWATZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(C)C)C)C

Origin of Product

United States

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